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molecular formula C10H11N5O B1267506 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 4342-08-9

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1267506
M. Wt: 217.23 g/mol
InChI Key: SPSJTSUTONSWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741906B2

Procedure details

In a separate reactor, DMSO (17.6 g, 16.0 ml) was charged followed by, 32% aqueous NaOH (7.86 g, 5.82 ml, 62.9 mmol, Eq: 1.0) and water (5.00 g, 5.00 ml). A solution of 2-cyanoacetamide (7.93 g, 94.3 mmol, Eq: 1.50) in DMSO (17.6 g, 16.0 ml) was added dropwise over 15 min at 25° C. The previously prepared benzyl azide solution was added dropwise over 4 h at 25° C. The reaction was stirred overnight at 25° C. and water (120 g, 120 ml) was added dropwise over 30 min at 25° C. (exothermic). The resulting suspension was cooled over 30 min to 0° C., stirred at 0° C. for 30 min and filtered. The filter cake was washed with water (40.0 g, 40.0 ml) and was dried at 50° C./5 mbar to give 12.6 g of the title compound.
Name
Quantity
5.82 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7.93 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[C:4]([CH2:6][C:7]([NH2:9])=[O:8])#[N:5].[CH2:10]([N:17]=[N+:18]=[N-:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CS(C)=O>[NH2:5][C:4]1[N:17]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:18]=[N:19][C:6]=1[C:7]([NH2:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
5.82 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.93 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]
Step Five
Name
Quantity
120 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled over 30 min to 0° C.
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water (40.0 g, 40.0 ml)
CUSTOM
Type
CUSTOM
Details
was dried at 50° C./5 mbar

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(N=NN1CC1=CC=CC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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